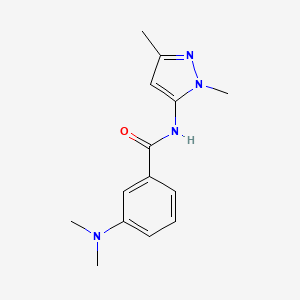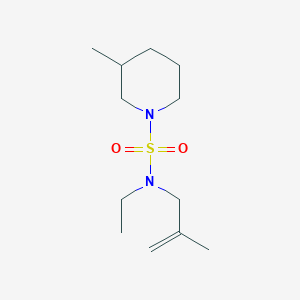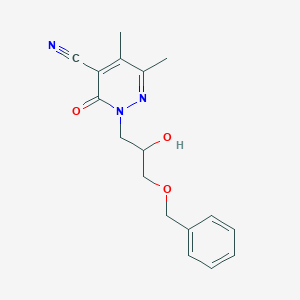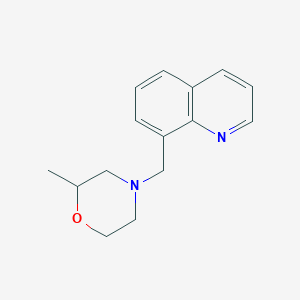
3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide, also known as DMDB, is an organic compound that belongs to the family of pyrazole derivatives. It has been widely studied for its potential therapeutic applications, particularly in the field of cancer research. In
科学研究应用
3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
作用机制
The mechanism of action of 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide is not fully understood. However, studies have suggested that 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and inflammation.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has also been shown to inhibit the activity of the protein kinase CK2 and the transcription factor NF-κB, which are involved in cell proliferation, survival, and inflammation. Additionally, 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has several advantages for lab experiments. It exhibits potent anticancer activity against a wide range of cancer cell lines and has been shown to inhibit tumor growth in animal models. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide is also relatively easy to synthesize and has good stability. However, 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide also has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide. One direction is to further elucidate its mechanism of action and identify additional signaling pathways that it targets. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide could be studied in combination with other anticancer agents to determine whether it has synergistic effects. Finally, 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide could be studied in other disease models to determine whether it has potential therapeutic applications outside of cancer research.
合成方法
3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide can be synthesized through a multistep process that involves the reaction of 3-amino-N-(2,5-dimethylpyrazol-3-yl)benzamide with dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting intermediate is then treated with dimethylamine to obtain 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide. The overall yield of this process is around 50%.
属性
IUPAC Name |
3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-8-13(18(4)16-10)15-14(19)11-6-5-7-12(9-11)17(2)3/h5-9H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEKCKYKIWDSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)

![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)


![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)

